2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylicAcidEthylEsterHydrochloride
Beschreibung
This compound (CAS: 1422435-39-9) is a benzimidazole derivative with a molecular formula of C₁₉H₂₂ClN₅O₂ and a molecular weight of 387.86 g/mol. It features an ethyl ester group at position 5 of the benzimidazole core and a 4-(aminoiminomethyl)phenylaminomethyl substituent at position 2. The hydrochloride salt form enhances its solubility and stability for laboratory use . Current data indicate a purity of 98%, with physical properties such as a solid form at room temperature, though specific melting and boiling points remain uncharacterized .
Eigenschaften
IUPAC Name |
ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21;/h4-10,22H,3,11H2,1-2H3,(H3,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMNEWWGXWQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (CAS Number: 1422435-39-9) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including antitumor and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.403 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various benzimidazole derivatives, including this compound. Research indicates that compounds within this class may inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting DNA synthesis.
Case Study: Antitumor Efficacy
A study conducted by researchers evaluated the antitumor activity of several benzimidazole derivatives against a panel of human tumor cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride | A549 (Lung Cancer) | 6.75 ± 0.19 |
| - | HCC827 (Lung Cancer) | 6.26 ± 0.33 |
| - | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
These results suggest that the compound has notable efficacy against lung cancer cell lines, warranting further investigation into its mechanism of action and potential clinical applications.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been assessed for antimicrobial activity . The evaluation was performed using standard broth microdilution methods against various bacterial strains.
Antimicrobial Testing Results
The antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Saccharomyces cerevisiae | 15 µg/mL |
The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
The proposed mechanism of action for this compound involves binding to DNA and inhibiting DNA-dependent enzymes, which leads to disruption in cellular processes essential for cancer cell proliferation and bacterial growth. This interaction is crucial for understanding how the compound exerts its biological effects.
Vergleich Mit ähnlichen Verbindungen
Data Table of Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
Ethyl Ester vs. Carboxylic Acid Groups
- The target compound’s ethyl ester group at position 5 (vs. Carboxylic acid-containing analogs (e.g., ) are more polar, limiting absorption but enabling ionic interactions in biological targets .
- CV-11974 () replaces the carboxylic acid with a tetrazole ring, a common bioisostere that retains acidity while enhancing metabolic stability and binding affinity to targets like angiotensin II receptors .
Substituent Effects on Bioactivity
- The aminoiminomethyl group (guanidine-like) in the target compound may facilitate hydrogen bonding with receptors, similar to antihypertensive drugs like olmesartan (). In contrast, halogenated analogs () exhibit higher molecular weights and enhanced receptor affinity due to electronegative bromo, chloro, and fluoro groups .
- The bis(2-chloroethyl)amino group in confers alkylating activity, typical of chemotherapeutics, which contrasts sharply with the target compound’s non-alkylating structure .
Research Findings and Hypotheses
- Binding Mechanisms: The aminoiminomethyl group may mimic the guanidine moiety in sartan-class antihypertensives, suggesting angiotensin II receptor antagonism as a plausible mechanism .
- Metabolic Stability : Ethyl esters (target compound) are often prodrugs metabolized to active carboxylic acids in vivo, whereas preformed carboxylic acids () may exhibit faster clearance .
- Safety Profiles : Unlike alkylating agents (), the target compound’s lack of reactive groups suggests a safer toxicity profile, aligning with intermediates for cardiovascular therapies .
Q & A
Q. What are the established synthetic routes for this benzimidazole derivative, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via a multi-step process involving:
- Condensation reactions : Cyclization of substituted o-phenylenediamine derivatives with carboxylic acid esters or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid) .
- Aminomethylation : Introduction of the 4-(aminoiminomethyl)phenyl group via reductive amination or Schiff base formation, often using NaBH₃CN or similar reducing agents .
- Esterification : Ethyl ester formation via reaction with ethyl chloroformate or alcoholysis under basic conditions .
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while excess acid can lead to byproducts like hydrolyzed esters .
- Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the benzimidazole proton (δ 8.1–8.3 ppm), ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), and aminiminomethyl group (δ 7.5–7.8 ppm for aromatic protons, δ 4.2–4.5 ppm for -CH₂-NH-) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and benzimidazole carbons (δ 145–155 ppm) .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the benzimidazole core and torsion angles of the ethyl ester). Crystallization in ethanol/water mixtures typically yields monoclinic crystals suitable for diffraction .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~443) and detects impurities (e.g., hydrolyzed carboxylic acid derivatives) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s reactivity or conformation?
Methodological Answer:
- Reactivity Discrepancies :
- Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., cyclization energy barriers). Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to refine predictions of nucleophilic attack rates during aminomethylation .
- Conformational Discrepancies :
Q. How does the hydrochloride salt form influence solubility and stability, and what methods assess these properties?
Methodological Answer:
- Solubility :
- pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–7.4) via UV-Vis spectroscopy. The hydrochloride salt increases aqueous solubility at acidic pH (≥5 mg/mL at pH 1.2) but precipitates at neutral pH due to freebase formation .
- LogP Determination : Use shake-flask method (octanol/water) to assess hydrophilicity (expected LogP ~2.5) .
- Stability :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation (e.g., ester hydrolysis to carboxylic acid) via HPLC .
- Solid-State Stability : Perform TGA/DSC to identify hygroscopicity or polymorphic transitions affecting shelf life .
Q. What computational and experimental approaches elucidate the compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Key residues for hydrogen bonding include the benzimidazole NH and carboxylate oxygen .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time association/dissociation .
- Mutagenesis Studies : Validate predicted binding sites by mutating key residues (e.g., Tyr³⁵⁶ in kinases) and assessing activity loss via enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
